Glycine, N-((2-chlorophenyl)acetyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

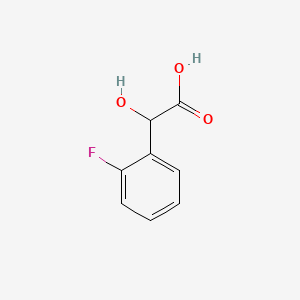

“Glycine, N-((2-chlorophenyl)acetyl)-” is a chemical compound with a molecular formula of C10H10ClNO3 . It contains a total of 25 bonds, which include 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of “Glycine, N-((2-chlorophenyl)acetyl)-” is characterized by a variety of bond types and functional groups. It contains a six-membered aromatic ring, a carboxylic acid group, a secondary amide group, and a hydroxyl group .Physical And Chemical Properties Analysis

“Glycine, N-((2-chlorophenyl)acetyl)-” is a polar molecule and is highly soluble in water . It has a molecular weight of 227.64 g/mol.科学的研究の応用

Enzymatic Resolution : Glycine, N-((2-chlorophenyl)acetyl)-, has been utilized in the enzymatic resolution of racemic 2-chlorophenyl glycine to obtain (S)-α-amino-(2-chlorophenyl)acetic acid with high enantiomeric purity. This process employs enantioselective hydrolysis and is facilitated by penicillin G acylase immobilized on Eupergit C. The process is efficient in water, and the enzyme can be recycled multiple times without loss of activity (Fadnavis, Devi, & Jasti, 2008).

Antioxidant and Antitumor Activities : Compounds synthesized from N-(p-chlorobenzoyl) glycine have shown potential in antioxidant and antitumor activities. This includes the preparation of various nitrogen heterocycles and their characterization for these biological activities (El-Moneim, El‐Deen, & El-Fattah, 2011).

Optical Rotation Activity : The resolution of 2-chlorophenyl glycine methyl ester, an intermediate in clopidogrel synthesis, has been studied for the production of optically active products. Conditions like temperature and solvent ratios were optimized for efficient resolution, yielding high product yield and optical rotation activity (Jian-zhon, 2007).

Glycine Determination in Biological Fluids : A method for determining glycine in biological fluids, potentially applicable to Glycine, N-((2-chlorophenyl)acetyl)-, has been developed. This involves degrading glycine to formaldehyde and measuring the reaction product either fluorometrically or colorimetrically, depending on concentration ranges (Sardesai & Provido, 1970).

Chemical Properties and Reactions : The study of diphenyllead(IV) and triphenyllead(IV) complexes with N-protected amino-acids, including N-benzoyl-glycine, has revealed insights into their structure and potential interactions with biological systems. This research highlights the chemical properties and bonding behaviors of these complexes (Sandhu & Kaur, 1990).

Germination and Seedling Growth : N-[5-(2-chlorophenyl)-1,3,4-thiadiazole-2-yl]-N'-[2-(2-methph-enoxy)acetyl] urea (TAU), containing Glycine, N-((2-chlorophenyl)acetyl)-, has been evaluated for its effects on the germination and seedling growth of soybeans. The study showed that TAU treatment significantly enhanced germination and growth at optimal concentrations (Wang Zi-yun, 2011).

特性

IUPAC Name |

2-[[2-(2-chlorophenyl)acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c11-8-4-2-1-3-7(8)5-9(13)12-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQJXOWXZRHPCRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NCC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201098 |

Source

|

| Record name | Glycine, N-((2-chlorophenyl)acetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycine, N-((2-chlorophenyl)acetyl)- | |

CAS RN |

53056-11-4 |

Source

|

| Record name | Glycine, N-((2-chlorophenyl)acetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053056114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-((2-chlorophenyl)acetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Fluorophenyl)methoxy]benzoic acid](/img/structure/B1304859.png)

![4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B1304860.png)

![3-[3-(Trifluoromethyl)phenoxy]-2-butanone](/img/structure/B1304861.png)